molecular formula C15H24O3 B1245489 Illudosin

Illudosin

Cat. No. B1245489
M. Wt: 252.35 g/mol
InChI Key: NAUZEYXSLBTBJP-POOLVOQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Illudosin is a natural product found in Omphalotus nidiformis and Omphalotus illudens with data available.

Scientific Research Applications

Isolation and Structural Elucidation

Illudosin is a novel sesquiterpene isolated from Clitocybe illudens. Its structure was determined using advanced NMR techniques, including heteronuclear correlation spectra and NOE experiments. This compound is considered an intermediate in the biosynthesis of fomannosin, a related sesquiterpene (Arnon, Cardillo, Nasini, & Pava, 1991).

Biosynthesis Study

Research on the biosynthesis of illudosin by the Basidiomycete Omphalotus nidiformis revealed intricate details about the incorporation of carbon isotopes into the compound. This study enhanced the understanding of sesquiterpene biosynthesis and proposed a mechanism involving carbocations at the active site of the cyclase enzyme (Burgess & Barrow, 1999).

Synthetic Studies

Efforts to synthesize illudosin have been made to understand its complex molecular structure. A synthetic approach involved constructing a tricyclic core, strategic bond disengagement, and functional group adjustments. This research contributes to the field of organic chemistry, particularly in the synthesis of complex natural products (Mehta & Sreenivas, 2003).

Discovery of Related Compounds

In the study of Agrocybe salicacola, researchers identified two novel fomannosane-type sesquiterpenoids along with illudosin. Their structures were elucidated using spectroscopic analysis, contributing to the knowledge of natural compounds in mushrooms (Liu et al., 2012).

properties

Product Name

Illudosin

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

(2E)-2-[(2R,4S)-4-hydroxy-2-[(1R,2S)-2-hydroxy-4,4-dimethylcyclopentyl]-2-methylcyclobutylidene]propanal

InChI

InChI=1S/C15H24O3/c1-9(8-16)13-12(18)7-15(13,4)10-5-14(2,3)6-11(10)17/h8,10-12,17-18H,5-7H2,1-4H3/b13-9-/t10-,11-,12-,15+/m0/s1

InChI Key

NAUZEYXSLBTBJP-POOLVOQKSA-N

Isomeric SMILES

C/C(=C/1\[C@H](C[C@]1(C)[C@H]2CC(C[C@@H]2O)(C)C)O)/C=O

Canonical SMILES

CC(=C1C(CC1(C)C2CC(CC2O)(C)C)O)C=O

synonyms

illudosin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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